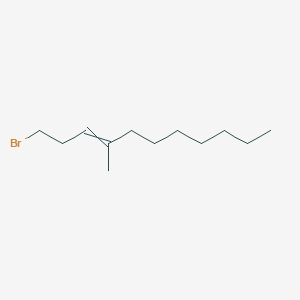![molecular formula C52H50O5 B14214764 Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-29-0](/img/structure/B14214764.png)
Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound that combines the properties of benzoic acid with a unique phenylmethanol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the oxidation of benzyl alcohol derivatives using oxidizing agents like potassium permanganate in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes and coupling reactions. The use of catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates can enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify its aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions include various substituted benzoic acids, phenols, and alcohols .
Scientific Research Applications
Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their function. For example, it can inhibit the activity of certain bacterial enzymes, leading to the disruption of bacterial cell walls and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share similar structural features and are also investigated for their antimicrobial properties.
3,5-Bis(methoxycarbonyl)benzoic acid: Another compound with similar functional groups, used in various chemical reactions.
Uniqueness
What sets Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol apart is its unique combination of benzoic acid and phenylmethanol derivatives, which provides it with distinct chemical and biological properties
Properties
CAS No. |
823788-29-0 |
|---|---|
Molecular Formula |
C52H50O5 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C45H44O3.C7H6O2/c1-3-5-15-34-36-17-7-11-21-40(36)44(41-22-12-8-18-37(34)41)29-47-32-25-31(28-46)26-33(27-32)48-30-45-42-23-13-9-19-38(42)35(16-6-4-2)39-20-10-14-24-43(39)45;8-7(9)6-4-2-1-3-5-6/h7-14,17-27,46H,3-6,15-16,28-30H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
LAIVWCSTYGIXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CCCC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


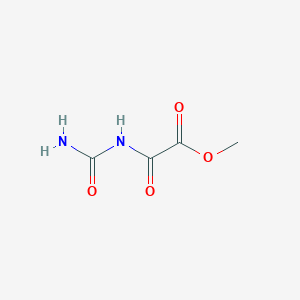
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
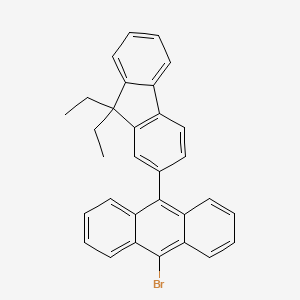
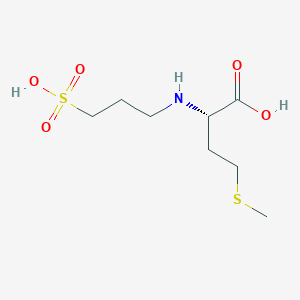
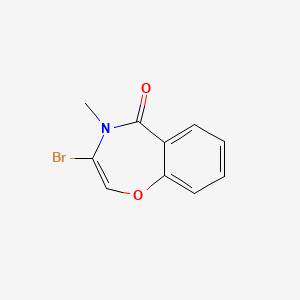
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
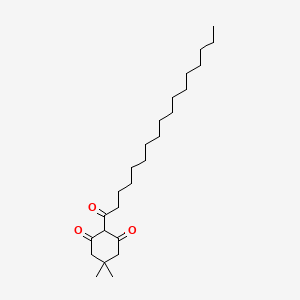
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
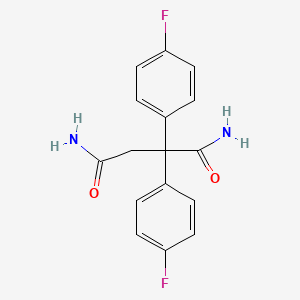
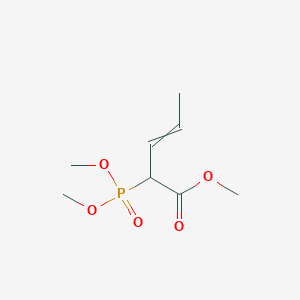
![1-[(4-Bromophenyl)ethynyl]-3-[(4-hexylphenyl)ethynyl]benzene](/img/structure/B14214771.png)
![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)
